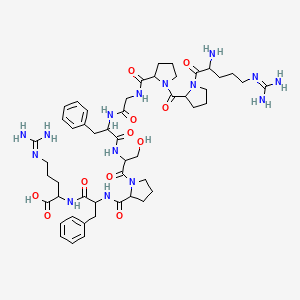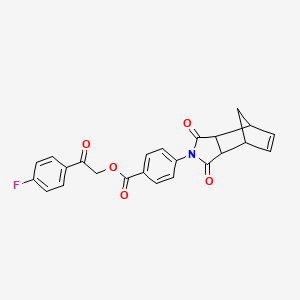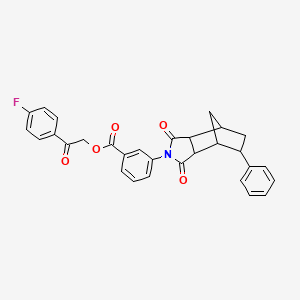![molecular formula C28H22N2O3 B15150251 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide](/img/structure/B15150251.png)
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may require catalysts or specific temperatures to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a more oxidized derivative, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide include other benzamide derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H22N2O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C28H22N2O3/c31-26(29-23-10-4-6-15-5-1-2-9-18(15)23)16-7-3-8-17(13-16)30-27(32)24-19-11-12-20(22-14-21(19)22)25(24)28(30)33/h1-13,19-22,24-25H,14H2,(H,29,31) |
InChI Key |
ZZTIUBVCIBVSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)NC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
![N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)
![Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)


![Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride](/img/structure/B15150219.png)

![26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide](/img/structure/B15150234.png)
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B15150240.png)
![Propan-2-yl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150249.png)
